4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Various compounds, including derivatives of benzothiazoles and quinazolines, have been synthesized and screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds contain functional groups similar to "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide" and have been explored for potential therapeutic applications (Patel et al., 2009).
Anticancer Activity
Derivatives of indapamide, a structurally related compound, have been synthesized and evaluated for pro-apoptotic activity against cancer cell lines. This research demonstrates the potential of such derivatives, including those structurally similar to "this compound," in developing anticancer agents (Yılmaz et al., 2015).
Analgesic Activity
Research on new pyrazoles and triazoles bearing a dibromo-2-methylquinazoline moiety has been conducted to evaluate their analgesic activity. These studies provide insight into the potential therapeutic uses of quinazoline derivatives for pain management (Saad et al., 2011).
Antimicrobial Screening
Fluoro-substituted sulphonamide benzothiazole derivatives, including those comprising thiazole, have been synthesized and screened for antimicrobial activity. This research highlights the antimicrobial potential of such compounds, which share structural features with "this compound" (Jagtap et al., 2010).
Psychotropic and Anti-inflammatory Activities
N-substituted benzothiazol-2-yl derivatives have been synthesized and characterized, revealing significant psychotropic, anti-inflammatory, and cytotoxic activities. These findings suggest the potential for developing compounds with multiple therapeutic effects, including those structurally related to "this compound" (Zablotskaya et al., 2013).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-25-21-13-10-19(15-23(21)31-16)26-24(28)18-8-11-20(12-9-18)32(29,30)27-14-4-6-17-5-2-3-7-22(17)27/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVRLQQWURFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.